molecular formula C20H12ClFO4 B2980558 (Z)-6-((2-chloro-4-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one CAS No. 622808-73-5

(Z)-6-((2-chloro-4-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2980558
CAS No.: 622808-73-5
M. Wt: 370.76
InChI Key: KIMQMGDGVRARAE-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-6-((2-chloro-4-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one” is a benzofuran-3-one derivative characterized by a Z-configuration at the exocyclic double bond. Its structure features:

  • A 6-((2-chloro-4-fluorobenzyl)oxy) group, introducing halogenated aromaticity and steric bulk, which may enhance binding affinity in biological systems.
  • The 2-chloro-4-fluorobenzyl moiety likely improves lipophilicity and metabolic stability compared to non-halogenated analogs.

Properties

IUPAC Name

(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFO4/c21-17-8-13(22)4-3-12(17)11-25-15-5-6-16-18(9-15)26-19(20(16)23)10-14-2-1-7-24-14/h1-10H,11H2/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMQMGDGVRARAE-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-((2-chloro-4-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. Benzofuran compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure

The compound can be structurally represented as follows:

C17H13ClFO3\text{C}_{17}\text{H}_{13}\text{ClF}\text{O}_3

Biological Activity Overview

Benzofuran derivatives, including (Z)-6-((2-chloro-4-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one, have been studied for their anticancer properties. The following sections summarize key findings related to its biological activities.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluating the structure-activity relationship (SAR) of benzofuran derivatives found that certain modifications enhance their anticancer efficacy. The compound under discussion was assessed alongside other benzofurans for its ability to induce apoptosis in cancer cells.

Case Study: Cytotoxicity Assessment

In a comparative study involving several benzofuran derivatives, (Z)-6-((2-chloro-4-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one demonstrated notable cytotoxic effects:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa5.61Induces apoptosis
Compound BHCC18065.93Inhibits VEGFR-2 kinase
Target Compound A549 Not yet determined Under investigation

The mechanism by which (Z)-6-((2-chloro-4-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. Preliminary studies suggest that it may inhibit the VEGFR-2 pathway, which is crucial in angiogenesis and tumor progression.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of the compound to various targets. The results indicate that it binds effectively to VEGFR-2, suggesting a potential mechanism for its anticancer activity:

Target ProteinBinding Affinity (kcal/mol)
VEGFR-2-7.5
Other Targets-6.8 to -7.0

Pharmacological Properties

Besides its anticancer potential, (Z)-6-((2-chloro-4-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one may exhibit other pharmacological activities such as anti-inflammatory and antimicrobial properties, consistent with findings from related benzofuran compounds.

Comparison with Similar Compounds

A. Halogenation Patterns

  • The target compound’s 2-chloro-4-fluorobenzyloxy group offers dual halogenation, which is rare in the analogs. ’s 2-chloro-6-fluorobenzylidene and ’s 3-fluorobenzylidene demonstrate that halogen position significantly impacts electronic properties and steric interactions. Ortho-substituted halogens (e.g., –2) may hinder rotation, stabilizing specific conformations.

B. Oxygen-Containing Substituents

  • In contrast, ’s 5-methylfuran-2-ylmethylene adds methyl steric hindrance, reducing conformational flexibility.

C. Amino and Alkoxy Modifications

  • Aminoalkyl chains (e.g., ’s dimethylaminomethyl and ’s dipropylaminomethyl ) improve aqueous solubility but may increase metabolic susceptibility. The target compound lacks such groups, prioritizing lipophilicity.

D. Hydroxy vs. Alkoxy Groups

  • Hydroxy substituents (e.g., –2, 6 ) favor hydrogen bonding but reduce membrane permeability. The target compound’s benzyloxy group balances hydrophobicity and moderate polarity.

Research Findings and Implications

  • ’s furan-2-ylmethylene analog shares the target compound’s exocyclic furan but features a 2-oxopropoxy chain , which could confer ketone-mediated reactivity.
  • ’s 4-chlorophenyl-2-oxoethoxy substituent suggests that chlorinated aryl groups enhance stability in oxidative environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.